molecular formula C11H11Cl2NO5S B1680459 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 103968-87-2

6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1680459
CAS No.: 103968-87-2
M. Wt: 340.2 g/mol
InChI Key: ZTFUDCAAHOVUPH-UHFFFAOYSA-N
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Description

S-8666 is a novel uricosuric diuretic compound known for its antihypertensive properties. It is chemically identified as 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid . This compound has shown significant potential in reducing blood pressure and promoting the excretion of uric acid, making it a valuable candidate for treating conditions like hypertension and hyperuricemia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-8666 involves multiple steps, starting from the appropriate benzofuran derivative. The key steps include chlorination, sulfonation, and carboxylation reactions. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride, sulfonating agents like sulfur trioxide, and carboxylating agents such as carbon dioxide under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of S-8666 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques like continuous flow reactors and automated purification systems. The use of high-efficiency catalysts and solvents ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

S-8666 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of S-8666 .

Scientific Research Applications

S-8666 has a wide range of scientific research applications:

Mechanism of Action

S-8666 exerts its effects primarily through its action on the renal system. It inhibits the reabsorption of sodium and chloride ions in the thick ascending limb of Henle’s loop, leading to increased excretion of these ions and water. This diuretic effect helps reduce blood pressure. Additionally, S-8666 promotes the excretion of uric acid by inhibiting its reabsorption in the renal tubules, thus exhibiting uricosuric activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S-8666

S-8666 stands out due to its high therapeutic index and enantioselectivity. The S-(−)-enantiomer of S-8666 is predominantly responsible for its antihypertensive activity, while the R-(+)-enantiomer is only slightly active . This enantioselectivity contributes to its efficacy and safety profile, making it a promising candidate for further development.

Properties

CAS No.

103968-87-2

Molecular Formula

C11H11Cl2NO5S

Molecular Weight

340.2 g/mol

IUPAC Name

6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16)

InChI Key

ZTFUDCAAHOVUPH-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl

Appearance

Solid powder

108940-99-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-dimethylsulfamoyl-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid
6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid
S 8666
S-8666

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1 g of ethyl 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate (Ia-1) dissolved in 9 ml of tetrahydrofuran is added 14 ml of 15% aqueous potassium carbonate and the mixture stirred for 72 hours at room temperature. The reaction mixture is condensed under reduced pressure to leave residue, which is made acid (pH 5.0) with 10% hydrochloric acid and extracted with ethyl acetate. The organic layer is dried and evaporated under reduced pressure to leave an oil, which is then recrystallized from either to give 0.868 g of 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid (I b-28), yielded in 94%, m.p. 154° C.
Name
ethyl 5-(N,N-dimethylsulfamoyl)-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 5
6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid

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